2,5-Methano-1,6-naphthyridine
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Overview
Description
2,5-Methano-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic systems containing two pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methano-1,6-naphthyridine typically involves the reaction of ketones, malononitrile, and amines. One method involves grinding these reactants in a mortar at room temperature for 5–7 minutes, resulting in high yields of 1,2-dihydro[1,6]-naphthyridine derivatives . Another approach involves the sequential reaction of pre-prepared intermediates in the presence of specific reagents and conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial methods would likely focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Methano-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2,5-Methano-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential anticancer, anti-HIV, and antimicrobial activities.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and disease mechanisms.
Materials Science: Its unique structure and reactivity make it useful in developing new materials with specific properties, such as luminescence or conductivity.
Mechanism of Action
The mechanism of action of 2,5-Methano-1,6-naphthyridine involves its interaction with molecular targets and pathways within cells. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Methano-1,6-naphthyridine include other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine . These compounds share the core naphthyridine structure but differ in the arrangement of nitrogen atoms and additional functional groups.
Uniqueness
This compound is unique due to its specific structural features, such as the methano bridge, which can influence its reactivity and biological activity.
Properties
CAS No. |
251363-43-6 |
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Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2,6-diazatricyclo[5.3.1.03,8]undeca-1,3(8),4,6,9-pentaene |
InChI |
InChI=1S/C9H6N2/c1-2-7-8-3-4-10-9(7)5-6(1)11-8/h1-4H,5H2 |
InChI Key |
DUSHRNPNPXFPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=C(C1=NC=C3)C=C2 |
Origin of Product |
United States |
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